molecular formula C15H16N2O3S2 B11149700 8-Methyl-4-oxo-6-thiophen-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester

8-Methyl-4-oxo-6-thiophen-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester

Cat. No.: B11149700
M. Wt: 336.4 g/mol
InChI Key: STGCISQQDCDQAV-UHFFFAOYSA-N
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Description

ETHYL 8-METHYL-4-OXO-6-(THIOPHEN-2-YL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrimidothiazine ring system, which is a fused ring system containing both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of ETHYL 8-METHYL-4-OXO-6-(THIOPHEN-2-YL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiophene derivative with a pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for such complex heterocyclic compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

ETHYL 8-METHYL-4-OXO-6-(THIOPHEN-2-YL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo a variety of chemical reactions due to the presence of multiple functional groups. Some of the common types of reactions it undergoes include:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can lead to the formation of alcohols .

Scientific Research Applications

ETHYL 8-METHYL-4-OXO-6-(THIOPHEN-2-YL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its potential biological activities, the compound is being investigated as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ETHYL 8-METHYL-4-OXO-6-(THIOPHEN-2-YL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The compound’s unique ring system allows it to bind to proteins and enzymes in a specific manner, potentially inhibiting their activity or altering their function . This can lead to a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

ETHYL 8-METHYL-4-OXO-6-(THIOPHEN-2-YL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar chemical and biological properties.

    Pyrimidothiazine derivatives: These compounds contain the same fused ring system as ETHYL 8-METHYL-4-OXO-6-(THIOPHEN-2-YL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE and exhibit similar chemical and biological properties.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C15H16N2O3S2/c1-3-20-14(19)12-9(2)16-15-17(11(18)6-8-22-15)13(12)10-5-4-7-21-10/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

STGCISQQDCDQAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)CCS2)C

Origin of Product

United States

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